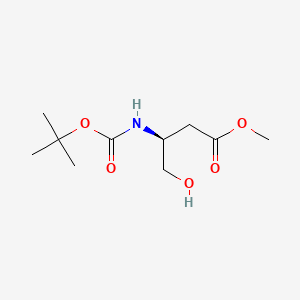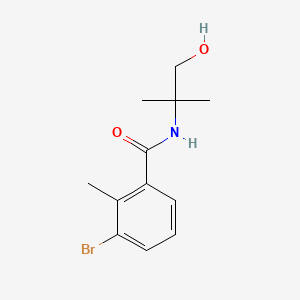
3-Bromo-N-(2-hydroxy-1,1-dimethylethyl)-2-methyl-benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-N-(2-hydroxy-1,1-dimethylethyl)-2-methyl-benzamide (3-BrN-HDE-MBA) is a small molecule with a molecular weight of 280.29 g/mol. It has been studied for its potential applications in organic synthesis, scientific research, and drug development. The aim of
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for 3-Bromo-N-(2-hydroxy-1,1-dimethylethyl)-2-methyl-benzamide involves the introduction of a bromine atom and a hydroxyl group onto a benzene ring, followed by the addition of an amide functional group. The synthesis will be carried out in a stepwise manner, with each step being optimized for yield and purity.
Starting Materials
2-methylbenzoic acid, 2-bromo-2-methylpropane, sodium hydroxide, thionyl chloride, N,N-dimethylformamide, N,N-diisopropylethylamine, hydroxylamine hydrochloride, triethylamine, acetic anhydride, ammonium chloride
Reaction
Step 1: 2-methylbenzoic acid is converted to its acid chloride using thionyl chloride and then treated with N,N-dimethylformamide and N,N-diisopropylethylamine to produce 2-methyl-N,N-dimethylbenzamide., Step 2: 2-bromo-2-methylpropane is reacted with sodium hydroxide to produce 2-methyl-2-propoxide., Step 3: The propoxide is then reacted with 2-methyl-N,N-dimethylbenzamide to produce 3-bromo-N-(2-hydroxy-1,1-dimethylethyl)-2-methyl-benzamide., Step 4: Hydroxylamine hydrochloride is reacted with triethylamine to produce triethylamine hydrochloride and free hydroxylamine. The hydroxylamine is then reacted with acetic anhydride to produce N-acetylhydroxylamine., Step 5: N-acetylhydroxylamine is reacted with 3-bromo-N-(2-hydroxy-1,1-dimethylethyl)-2-methyl-benzamide to produce the final product, 3-Bromo-N-(2-hydroxy-1,1-dimethylethyl)-2-methyl-benzamide and acetic acid., Step 6: The product is purified using recrystallization and characterized using various spectroscopic techniques.
Mechanism Of Action
The mechanism of action of 3-BrN-HDE-MBA is not yet fully understood. However, it is believed that the molecule binds to certain receptors in the body, which then triggers a cascade of biochemical reactions that lead to the desired effects. Additionally, 3-BrN-HDE-MBA has been shown to interact with certain enzymes, which may be responsible for its effects.
Biochemical And Physiological Effects
3-BrN-HDE-MBA has been shown to have a variety of biochemical and physiological effects. It has been shown to act as an inhibitor of protein kinase C (PKC), which is involved in the regulation of various cellular processes such as cell growth and differentiation. Additionally, 3-BrN-HDE-MBA has been shown to act as an inhibitor of cyclooxygenase (COX) enzymes, which are involved in the biosynthesis of prostaglandins. Furthermore, 3-BrN-HDE-MBA has been shown to have anti-inflammatory and analgesic effects, as well as anti-cancer and anti-viral effects.
Advantages And Limitations For Lab Experiments
3-BrN-HDE-MBA has several advantages for use in laboratory experiments. It is a small molecule with a low molecular weight, which makes it easy to synthesize and handle. Additionally, it is a relatively stable compound, which makes it suitable for use in long-term experiments. Furthermore, it is relatively non-toxic, which makes it safe to use in laboratory experiments.
However, there are also some limitations to the use of 3-BrN-HDE-MBA in laboratory experiments. One of the major limitations is the lack of detailed knowledge about the mechanism of action of the molecule, which makes it difficult to use in targeted experiments. Additionally, 3-BrN-HDE-MBA is not very water-soluble, which can limit its use in certain experiments.
Future Directions
There are a number of potential future directions for the use of 3-BrN-HDE-MBA. One potential direction is the use of the molecule in drug development, as it has been shown to have a variety of biochemical and physiological effects. Additionally, 3-BrN-HDE-MBA could be used in the synthesis of other compounds, as it has been used as a building block for the synthesis of various other compounds. Furthermore, 3-BrN-HDE-MBA could be used in the development of new catalysts or reagents, as it has been studied
Scientific Research Applications
3-BrN-HDE-MBA has been studied for its potential applications in scientific research. It has been used as a substrate for the synthesis of various compounds, such as 3-bromo-N-(2-hydroxy-1,1-dimethylethyl)-2-methyl-benzamide-N-oxide, which has been studied for its potential applications in drug development. Additionally, 3-BrN-HDE-MBA has been used as a building block for the synthesis of various other compounds, such as 3-bromo-N-(2-hydroxy-1,1-dimethylethyl)-2-methyl-benzamides, which have been studied for their potential applications in medicinal chemistry.
properties
IUPAC Name |
3-bromo-N-(1-hydroxy-2-methylpropan-2-yl)-2-methylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO2/c1-8-9(5-4-6-10(8)13)11(16)14-12(2,3)7-15/h4-6,15H,7H2,1-3H3,(H,14,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQFUUIWCCMFTPY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Br)C(=O)NC(C)(C)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-N-(2-hydroxy-1,1-dimethylethyl)-2-methyl-benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(7R,8S,9S,10S)-7,8,9,10-Tetrahydrobenzo[a]pyrene-7,8,9,10-tetrol 7,8,9,10-Tetraace](/img/no-structure.png)
![6,6-Dimethyl-2-propyl-3-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]furo[3,4-d]imidazol-4-one](/img/structure/B565851.png)
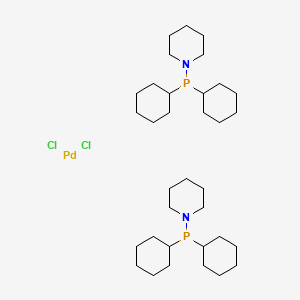
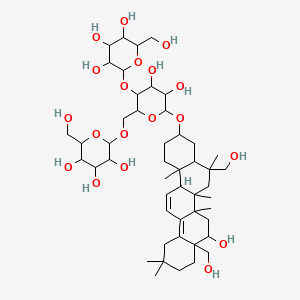
![4-Chloro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B565854.png)
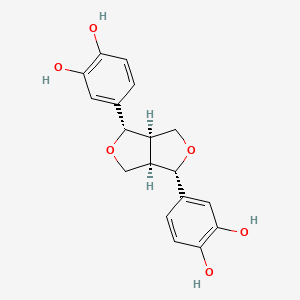
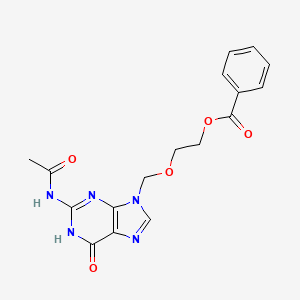

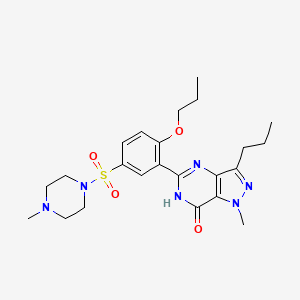
![2,8-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane-2-yl)-6,6,12,12-tetraoctylindeno[1,2-b]fluorene](/img/structure/B565870.png)
